molecular formula C11H22O3 B14740877 3-Methoxybutyl 2-ethylbutanoate CAS No. 6314-92-7

3-Methoxybutyl 2-ethylbutanoate

Cat. No.: B14740877
CAS No.: 6314-92-7
M. Wt: 202.29 g/mol
InChI Key: JJVBJDZOSZWBFB-UHFFFAOYSA-N
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Description

3-Methoxybutyl 2-ethylbutanoate is an organic ester compound with the molecular formula C11H22O3. It is known for its fruity odor and is used in various industrial applications. The compound has a molecular weight of 202.29 g/mol and a boiling point of 251.7°C at 760 mmHg .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxybutyl 2-ethylbutanoate typically involves the esterification of 2-ethylbutanoic acid with 3-methoxybutanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale esterification reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to ensure high yield and purity of the ester .

Chemical Reactions Analysis

Types of Reactions

3-Methoxybutyl 2-ethylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Transesterification: Alcohols and acid or base catalysts.

Major Products Formed

    Hydrolysis: 2-Ethylbutanoic acid and 3-methoxybutanol.

    Reduction: Corresponding alcohols.

    Transesterification: Different esters depending on the alcohol used.

Mechanism of Action

The mechanism of action of 3-Methoxybutyl 2-ethylbutanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then interact with biological molecules. The ester can also participate in transesterification reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxybutyl 2-ethylbutanoate is unique due to its specific combination of a methoxy group and an ethylbutanoate moiety, which imparts distinct chemical and physical properties. Its higher boiling point and specific odor profile make it suitable for specialized applications in the fragrance and flavor industries .

Properties

CAS No.

6314-92-7

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

3-methoxybutyl 2-ethylbutanoate

InChI

InChI=1S/C11H22O3/c1-5-10(6-2)11(12)14-8-7-9(3)13-4/h9-10H,5-8H2,1-4H3

InChI Key

JJVBJDZOSZWBFB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)OCCC(C)OC

Origin of Product

United States

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